molecular formula C17H16ClNO B1292936 2-Azetidinomethyl-2'-chlorobenzophenone CAS No. 898755-03-8

2-Azetidinomethyl-2'-chlorobenzophenone

Cat. No. B1292936
CAS RN: 898755-03-8
M. Wt: 285.8 g/mol
InChI Key: FJALEJLHXMUOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azetidinomethyl-4’-chlorobenzophenone is a chemical compound with the molecular formula C17H16ClNO . It is also known by its synonyms such as 898754-77-3, (2-(Azetidin-1-ylmethyl)phenyl)(4-chlorophenyl)methanone, and others .


Molecular Structure Analysis

The molecular structure of 2-Azetidinomethyl-4’-chlorobenzophenone consists of a four-membered azetidinone ring attached to a benzophenone group . The InChIKey of the compound is LRZLERVOVRFNRL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of 2-Azetidinomethyl-4’-chlorobenzophenone is 285.8 g/mol . It has a computed XLogP3-AA value of 3.9, indicating its lipophilicity . The compound has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . Its exact mass and monoisotopic mass are 285.0920418 g/mol . The topological polar surface area is 20.3 Ų .

Scientific Research Applications

C17H16ClNO C_{17}H_{16}ClNO C17​H16​ClNO

, has a variety of potential applications in scientific research .

Pharmaceutical Drug Synthesis

2-Azetidinomethyl-2’-chlorobenzophenone: is a valuable intermediate in the synthesis of pharmaceutical drugs. Its structure is conducive to forming the backbone of various therapeutic agents. For instance, compounds with azetidine rings, like this one, are often used in the development of drugs with antibacterial and antiviral properties .

Future Directions

The future directions for research on 2-Azetidinomethyl-4’-chlorobenzophenone could involve exploring its potential biological activities, given the known activities of 2-azetidinones . Additionally, research could focus on developing specific synthesis methods for this compound.

properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c18-16-9-4-3-8-15(16)17(20)14-7-2-1-6-13(14)12-19-10-5-11-19/h1-4,6-9H,5,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJALEJLHXMUOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643715
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azetidinomethyl-2'-chlorobenzophenone

CAS RN

898755-03-8
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.